1-(Benzyloxy)-4-ethoxybenzene
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Overview
Description
1-(Benzyloxy)-4-ethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group at the first position and an ethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-ethoxybenzene can be synthesized through a multi-step process involving the protection and substitution of functional groups on a benzene ring. One common method involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Ethoxylation: The protected benzene ring is then subjected to ethoxylation using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyloxy or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its structural versatility.
Material Science: It is used in the production of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-ethoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The benzyloxy and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-ethoxybenzene: Similar structure but with the ethoxy group at the second position.
1-(Benzyloxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(Benzyloxy)-4-propoxybenzene: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-(Benzyloxy)-4-ethoxybenzene is unique due to the specific positioning of the benzyloxy and ethoxy groups, which can influence its reactivity and interactions in chemical reactions. The presence of both benzyloxy and ethoxy groups provides a balance of electron-donating effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-ethoxy-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-16-14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUPTWZGDJTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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